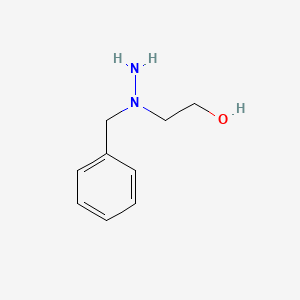
3,6-Dichloro-5-methylpyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-5-methylpyridazin-4-amine is a chemical compound with the molecular formula C5H5Cl2N3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-5-methylpyridazin-4-amine typically involves the chlorination of pyridazine derivatives. One common method is the reaction of 3,6-dichloropyridazine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by amination. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-5-methylpyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, pyridazinones, and other heterocyclic compounds.
Scientific Research Applications
3,6-Dichloro-5-methylpyridazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-5-methylpyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-4-methylpyridazine
- 6-Chloro-4-methylpyridazin-3-amine
- 3,6-Dichloro-N-methylpyridazin-4-amine
Uniqueness
3,6-Dichloro-5-methylpyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and methyl groups influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H5Cl2N3 |
|---|---|
Molecular Weight |
178.02 g/mol |
IUPAC Name |
3,6-dichloro-5-methylpyridazin-4-amine |
InChI |
InChI=1S/C5H5Cl2N3/c1-2-3(8)5(7)10-9-4(2)6/h1H3,(H2,8,9) |
InChI Key |
JRENWYSWHXMJIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN=C1Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)



![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)




